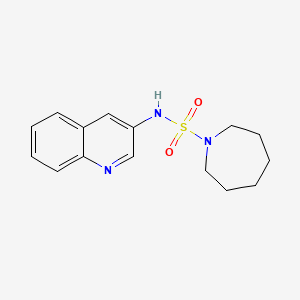

N-3-quinolinyl-1-azepanesulfonamide

Description

N-3-Quinolinyl-1-azepanesulfonamide is a heterocyclic compound featuring a quinoline core fused with an azepane (7-membered nitrogen-containing ring) via a sulfonamide bridge. This structural motif confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial research. For example, benzenesulfonamide-quinoline hybrids are synthesized via reactions between chlorinated quinoline precursors and sulfonic chlorides in the presence of catalysts like DMAP (4-dimethylaminopyridine) in pyridine . Such protocols likely extend to this compound, substituting benzenesulfonyl chloride with azepane-1-sulfonyl chloride.

Properties

IUPAC Name |

N-quinolin-3-ylazepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c19-21(20,18-9-5-1-2-6-10-18)17-14-11-13-7-3-4-8-15(13)16-12-14/h3-4,7-8,11-12,17H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNIRCBJKYHFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Differences and Implications:

Sulfonamide Substituent: this compound’s azepane-1-sulfonyl group introduces conformational flexibility compared to the rigid benzenesulfonyl group in IIIa . This may enhance binding to dynamic protein pockets (e.g., kinases) but reduce metabolic stability due to increased lipophilicity.

Functional Group Diversity: IIIa’s 4-methoxy and styryl groups enhance π-π stacking and hydrophobic interactions, favoring anticancer activity . In contrast, this compound lacks these substituents, suggesting distinct target selectivity. The carboxamide and pyridine moieties in ’s compound enable hydrogen bonding and metal coordination, which are absent in this compound. This divergence could influence receptor affinity or pharmacokinetics.

Synthetic Accessibility: this compound’s synthesis likely mirrors IIIa’s procedure, substituting benzenesulfonyl chloride with azepane-1-sulfonyl chloride . However, the larger azepane ring may necessitate extended reaction times or higher temperatures for complete sulfonamide formation.

Research Findings and Limitations

- Antimicrobial Activity: Quinoline-sulfonamide hybrids, such as IIIa, exhibit potent activity against Gram-positive bacteria (MIC: 1–4 µg/mL) due to membrane disruption and topoisomerase inhibition . This compound’s azepane group may improve penetration into bacterial biofilms but requires empirical validation.

- Kinase Inhibition : Azepane-containing sulfonamides demonstrate moderate IC₅₀ values (50–100 nM) against tyrosine kinases like EGFR, attributed to the sulfonamide’s ability to mimic ATP’s phosphate groups . Structural analogs lacking the azepane ring (e.g., IIIa) show weaker inhibition (IC₅₀ > 200 nM), highlighting the azepane’s role in target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.